1-(4-Propan-2-ylphenyl)-3-pyridin-3-ylthiourea;hydrochloride
Overview
Description
N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride is a chemical compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride typically involves the reaction of 4-isopropylaniline with 3-pyridinecarbothioamide in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The reaction can be represented as follows:
4-isopropylaniline+3-pyridinecarbothioamide+HCl→N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride
Industrial Production Methods
Industrial production of N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as succinate dehydrogenase, leading to disruption of cellular respiration and energy production. Additionally, it can interact with DNA and proteins, causing changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-isopropylphenyl)-N’-2-pyridinylthiourea hydrochloride
- N-(4-isopropylphenyl)-N’-4-pyridinylthiourea hydrochloride
- N-(4-isopropylphenyl)-N’-3-pyridinylurea hydrochloride
Uniqueness
N-(4-isopropylphenyl)-N’-3-pyridinylthiourea hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both the isopropylphenyl and pyridinyl groups in the thiourea framework enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-pyridin-3-ylthiourea;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S.ClH/c1-11(2)12-5-7-13(8-6-12)17-15(19)18-14-4-3-9-16-10-14;/h3-11H,1-2H3,(H2,17,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHPINUKZNFLLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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